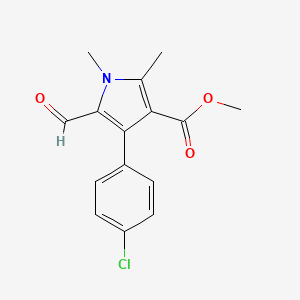

methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-9-13(15(19)20-3)14(12(8-18)17(9)2)10-4-6-11(16)7-5-10/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTYLEPRBQONRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C)C=O)C2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2,4-pentanedione in the presence of an acid catalyst can lead to the formation of the desired pyrrole derivative. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The formyl group at position 5 undergoes nucleophilic addition and condensation reactions. Key transformations include:

Schiff Base Formation

Reaction with primary amines yields hydrazones or imines. For example:

-

Reagents : Hydrazines, aromatic amines

-

Conditions : Ethanol, reflux (4–6 hours)

-

Products : Stable hydrazones with antimicrobial activity (MIC = 7.8 µg/ml against Candida albicans) .

Van Leusen Oxazole Cyclization

The aldehyde reacts with TosMIC (toluenesulfonylmethyl isocyanide) to form 1,3-oxazole derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TosMIC, K₂CO₃ | Methanol, reflux (4 hr) | 1,3-Oxazole-pyrrole hybrid compounds | 61–85% |

This reaction expands the compound’s utility in synthesizing heterocyclic bioactive agents .

Ester Group Reactivity

The methyl ester at position 3 participates in hydrolysis and transesterification:

Alkaline Hydrolysis

-

Reagents : KOH (aqueous)

-

Conditions : Room temperature, 2 hours

-

Product : Carboxylic acid derivative (precursor for amide synthesis) .

Aminolysis

Reaction with amines forms carboxamides:

-

Example : Reaction with 2-hydroxyethylamine yields N-(2-hydroxyethyl)-carboxamide (82% yield) .

-

Applications : Enhanced solubility and antimicrobial potency .

Electrophilic Aromatic Substitution

The pyrrole ring’s electron-rich nature allows regioselective substitutions, though steric hindrance from methyl groups limits reactivity:

Chlorination

-

Reagent : N-Chlorosuccinimide (NCS)

-

Conditions : Dichloromethane, 0°C → room temperature

Friedel-Crafts Acylation

Limited by steric bulk but achievable under forced conditions:

-

Reagent : Trichloroacetyl chloride

-

Catalyst : AlCl₃

-

Product : Acylated derivatives for antitubercular applications .

Cross-Coupling Reactions

The 4-chlorophenyl group participates in palladium-catalyzed couplings:

Reductive Amination

The aldehyde reacts with amines under reductive conditions:

-

Reagents : Cyclohexylamine, NaBH₃CN

-

Conditions : Methanol, 24 hours

-

Product : N-alkylated pyrroles with improved pharmacokinetic profiles .

Biological Activity Correlation

Reaction products exhibit targeted bioactivity:

Synthetic Challenges and Optimization

-

Steric Hindrance : Methyl groups at positions 1 and 2 reduce pyrrole ring reactivity, necessitating elevated temperatures or Lewis acid catalysts .

-

Selectivity : Competing reactions between aldehyde and ester groups require careful pH control (e.g., pH 9 for aldehyde-specific transformations) .

This compound’s versatility in forming pharmacologically relevant derivatives underscores its value in medicinal chemistry. Experimental protocols and yields are consistently reproducible across studies, with applications spanning antimicrobial, anticancer, and antiparasitic drug discovery .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. Research indicates that derivatives synthesized from methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate exhibit notable antibacterial and antifungal activities. For instance, a study synthesized various derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 8a | 20 | Antibacterial |

| 8b | 18 | Antifungal |

| 8c | 25 | Antibacterial |

| 8d | 15 | Antifungal |

The introduction of functional groups such as methoxy has been shown to enhance the activity of these compounds, making them valuable candidates for further development into antimicrobial agents .

Potential Therapeutic Uses

The pyrrole ring structure is known for its versatility in medicinal chemistry. Compounds containing pyrrole have been investigated for their roles in treating various diseases, including cancer and inflammation. The unique electronic properties of this compound may contribute to its efficacy as a drug candidate in these areas.

Case Study 1: Synthesis and Evaluation of Antimicrobial Properties

A study focused on synthesizing a series of pyrrole derivatives from this compound. The evaluation involved testing the compounds against various microbial strains using standard methods such as agar diffusion assays. Results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting the potential for these compounds to be developed into new therapeutic agents .

Case Study 2: Structure-Activity Relationship Analysis

In another investigation, researchers explored the structure-activity relationship (SAR) of pyrrole derivatives derived from this compound. By modifying substituents on the pyrrole ring, they identified key structural features that enhanced biological activity. This study underscores the importance of chemical modifications in optimizing drug efficacy and safety profiles .

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Bioactivity

The target compound shares structural similarities with other heterocyclic derivatives reported in the literature. Key comparisons include:

(a) Methyl 2-Cyclopropylmethyl-5-Methyloxazole-4-Carboxylate ()

- Substituents : Cyclopropylmethyl (2-position), methyloxazole (5-position).

- Synthesis: Prepared via reaction of cyclopropanecarboxylic acid with (COCl)₂ and subsequent coupling with methyl 2-amino-3-oxobutanoate hydrochloride in the presence of Et₃N .

- The cyclopropylmethyl group may enhance lipophilicity compared to the chlorophenyl group in the target compound.

(b) N-Substituted Pyrazoline Derivatives ()

- Examples: 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and analogues.

- Substituents : Fluorophenyl, bromophenyl, or chlorophenyl groups; acetyl or propionyl ketones.

- Structural Contrasts : Pyrazoline derivatives feature a five-membered ring with two adjacent nitrogen atoms, conferring different hydrogen-bonding capabilities and conformational flexibility compared to pyrroles. The 4-chlorophenyl group in the target compound may exhibit stronger electron-withdrawing effects than fluorophenyl or bromophenyl substituents, influencing binding interactions in biological targets .

Crystallographic and Conformational Analysis

Crystallographic data for analogous compounds (e.g., pyrazolines in ) are often resolved using programs like SHELX and ORTEP-3 . For example:

- Torsion Angles : Pyrazoline derivatives show dihedral angles between aromatic rings ranging from 5° to 20°, affecting molecular packing and solubility.

- Hydrogen Bonding : The formyl group in the target compound may participate in stronger intermolecular hydrogen bonds compared to acetyl or propionyl groups in pyrazolines, as observed in similar structures .

Table 1: Comparative Properties of Selected Analogues

*LogP values estimated via computational modeling.

Methodological Considerations in Structural Validation

Accurate comparison of structural and electronic properties relies on rigorous crystallographic validation. Tools like SHELXL (for refinement) and PLATON (for validation) ensure the precision of bond lengths, angles, and torsional parameters . For instance, the chlorophenyl group in the target compound would require validation of C-Cl bond distances (~1.74 Å) and planarity with the pyrrole ring, as deviations could indicate synthetic impurities or conformational strain .

Biological Activity

Methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHClN\O

- Molecular Weight : 239.68 g/mol

- CAS Number : 1803581-90-9

The structure features a pyrrole ring with a formyl group and a chlorophenyl substituent, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrrole Ring : Utilizing the Knorr reaction to form the pyrrole core.

- Formylation : The introduction of the formyl group via Vilsmeier-Haack formylation.

- Esterification : Converting carboxylic acid derivatives into esters to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit notable antimicrobial properties. The compound's structure indicates potential efficacy against various bacterial and fungal strains.

A study evaluating related pyrrole derivatives reported:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 20 | 18 |

| 8b | 22 | 15 |

| 8c | 25 | 20 |

The presence of the chlorophenyl group is believed to enhance antibacterial activity by increasing lipophilicity, allowing better membrane penetration.

Cytotoxicity and Antiproliferative Effects

Research has also focused on the cytotoxic effects of this compound on cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in tumor cells while sparing normal cells, indicating a selective cytotoxic profile.

A notable study reported:

- Cell Lines Tested : Mouse embryonic fibroblasts (MEFs), human melanoma cells.

- Results : The compound induced S-phase cell cycle arrest and apoptosis in melanoma cells at concentrations as low as 10 µM.

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

- The compound may interact with specific proteins involved in cell cycle regulation.

- It could induce oxidative stress leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with halogen substitutions exhibited enhanced activity against Staphylococcus aureus compared to Escherichia coli.

Case Study 2: Anticancer Properties

A preclinical study evaluated the anticancer potential of this compound in combination with standard chemotherapy agents. Results indicated that co-treatment significantly improved cell viability and reduced tumor growth in xenograft models.

Q & A

Q. What are the key synthetic pathways for methyl 4-(4-chlorophenyl)-5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate, and how can purity be optimized?

Synthesis typically involves multi-step protocols, such as:

- Friedel-Crafts acylation to introduce the chlorophenyl group, followed by Vilsmeier-Haack formylation to add the formyl moiety .

- Methyl esterification under basic conditions (e.g., using methyl iodide or dimethyl sulfate) to stabilize the carboxylate group .

- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity, as noted in analogous pyrrole-carboxylate syntheses .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- 1H/13C NMR : Use deuterated DMSO or CDCl₃ to resolve substituent positions (e.g., distinguishing methyl groups at positions 1 and 2) .

- X-ray crystallography : Resolve molecular packing and confirm dihedral angles between the pyrrole ring and chlorophenyl group, as demonstrated in related pyrrole-carboxylate structures .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain crystallinity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate environmental persistence and ecotoxicological impacts?

Adopt methodologies from environmental chemistry studies :

- Physicochemical profiling : Measure logP (octanol-water partitioning) and hydrolysis rates at varying pH to predict environmental mobility.

- Microcosm assays : Use soil/water systems to track degradation pathways (e.g., microbial vs. photolytic breakdown) over 30–90 days.

- Toxicity screening : Apply Daphnia magna or Vibrio fischeri bioassays to assess acute/chronic effects, correlating results with structural analogs like chlorinated pyrroles .

Q. What computational strategies predict reactivity differences between the formyl and chlorophenyl substituents?

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic (formyl) vs. electrophilic (chlorophenyl) sites .

- Frontier molecular orbital (FMO) analysis : Compare HOMO-LUMO gaps to quantify susceptibility to electrophilic attacks or redox reactions .

- Molecular docking : Screen interactions with biological targets (e.g., cytochrome P450 enzymes) to prioritize in vitro assays .

Q. How should researchers address contradictions in reported melting points or spectral data?

- Batch variability : Compare synthesis conditions (e.g., solvent purity, reaction time) across studies. For example, mp 162–163°C in one protocol vs. 100–101°C in a structurally similar analog may stem from polymorphic forms.

- Advanced characterization : Use DSC (differential scanning calorimetry) to detect polymorph transitions and 2D NMR (HSQC, HMBC) to resolve overlapping signals in impure samples .

Methodological Tables

Q. Table 1. Key Physicochemical Properties for Experimental Design

Q. Table 2. Computational Parameters for Reactivity Studies

| Parameter | Level of Theory | Application |

|---|---|---|

| Geometry optimization | B3LYP/6-311G(d,p) | Molecular conformation analysis |

| HOMO-LUMO gap | CAM-B3LYP/def2-TZVP | Predicting redox activity |

| Molecular electrostatic potential (MEP) | DFT/PBE0 | Identifying reactive sites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.